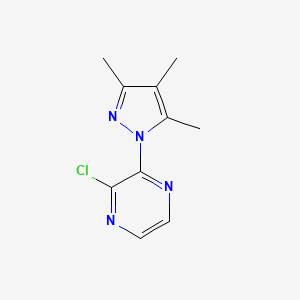

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves coupling reactions . For instance, some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structures of some hydrazine-coupled pyrazoles were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can participate in antileishmanial and antimalarial activities . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Wissenschaftliche Forschungsanwendungen

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine has potential applications in a variety of scientific research fields. It has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of HIV-1 protease. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of other heterocyclic compounds. In materials science, it has been studied for its potential use in the synthesis of polymers and other materials.

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include the 2-chloro-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)pyrazine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

It is known that similar compounds have potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.

Action Environment

It is known that the efficacy of similar compounds can be affected by factors such as the presence of other drugs and the physiological state of the organism .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine in lab experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and has a low toxicity. However, one limitation is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

Future research on 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine should focus on further exploring its potential applications in pharmaceuticals, biochemistry, and materials science. In particular, further research should be conducted to investigate its potential use as an anti-inflammatory agent, an inhibitor of HIV-1 protease, a fluorescent probe for the detection of metal ions, and a reagent for the synthesis of other heterocyclic compounds. Additionally, further research should be conducted to investigate the mechanism of action of this compound and to identify potential side effects. Finally, further research should be conducted to investigate the potential advantages and limitations of using this compound in lab experiments.

Synthesemethoden

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine can be synthesized through a variety of methods. The most common method is the reaction of 3,4,5-trimethyl-1H-pyrazol-1-yl chloride and 2-chloropyridine in the presence of a base. The reaction is carried out in a 1:1 molar ratio and yields this compound as the product. Another method involves the reaction of 3,4,5-trimethyl-1H-pyrazol-1-yl chloride with 2-chloro-3-methylpyrazine in the presence of a base. This reaction also yields this compound as the product.

Biochemische Analyse

Biochemical Properties

It is known that pyrazole-bearing compounds, which include 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, have diverse pharmacological effects .

Cellular Effects

Related pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole-bearing compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that pyrazole-bearing compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Related compounds are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISKQJIDTJMRIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)

![5-phenyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]thiophene-3-carboxamide](/img/structure/B6497086.png)

![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)

![2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497089.png)

![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6497104.png)

![N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6497119.png)

![N-(2,3-dimethylphenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6497124.png)

![2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}-N-(pyridin-2-yl)acetamide](/img/structure/B6497132.png)

![12-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B6497141.png)

![2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B6497143.png)

![2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497151.png)

![6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B6497155.png)